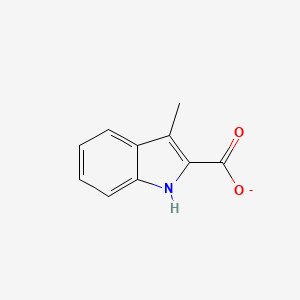
3-Methyl-2-indolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-indolate is an indolecarboxylate obtained by deprotonation of the carboxy group of 3-methyl-2-indolic acid; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 3-methyl-2-indolic acid.
Scientific Research Applications
Plant Secondary Metabolites and Interactions with Pests and Pathogens
- Indole glucosinolates, derivatives of 3-Methyl-2-indolate, play a vital role in the biological interactions between cruciferous plants and natural enemies like herbivorous insects and pathogens. Gene families CYP81Fs and IGMTs are responsible for modifications of these glucosinolates in Arabidopsis, crucial for plant defense mechanisms (Pfalz et al., 2011).
Chemical Properties and Biological Applications
- Isatin, containing the indole nucleus, is notable for its various biological effects, including antimicrobial, antitubercular, and anticancer activities. It serves as a significant synthetic substrate for creating diverse chemical entities, some of which have emerged as drugs (Nath et al., 2020).
Synthetic Chemistry and Pharmaceutical Applications
- The catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles has been used for synthesizing chiral indole-derived tetrahydroquinolines, which are structurally diverse and significant for pharmaceutical development (Dai et al., 2016).
Potential for Novel Drug Development
- Studies have identified compounds like lidorestat, a derivative of 3-methyl-2-indolate, as potent and selective inhibitors for aldose reductase, showing promise for treating chronic diabetic complications (Van Zandt et al., 2005).
Role in Indole-3-Acetic Acid Derivatives
- Aminoethyl-substituted indole-3-acetic acids, derivatives of 3-methyl-2-indolate, are used for creating novel research tools like immobilized forms of indole-3-acetic acid and its conjugates (Ilić et al., 2005).
Corrosion Inhibition Properties
- Derivatives of 3-methyl-2-indolate, specifically 3-amino alkylated indoles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial applications (Verma et al., 2016).
properties
Product Name |
3-Methyl-2-indolate |
|---|---|
Molecular Formula |
C10H8NO2- |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)/p-1 |
InChI Key |
NCXGWFIXUJHVLI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



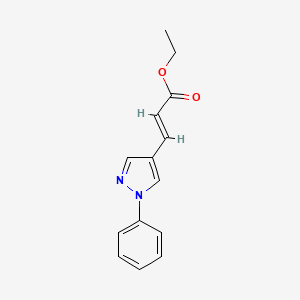

![4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine](/img/structure/B1240524.png)
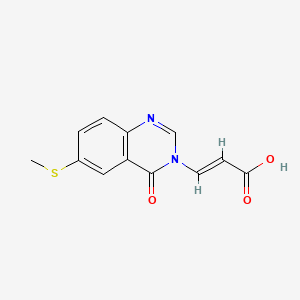
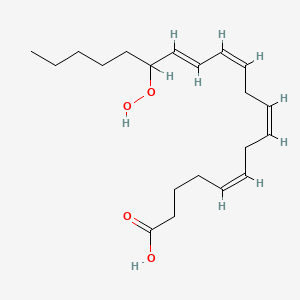
![2-[3-(2-Oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione](/img/structure/B1240528.png)
![4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1240530.png)
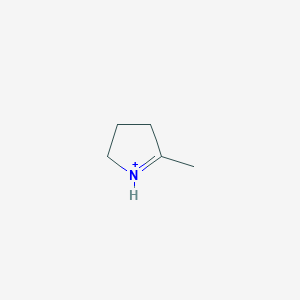
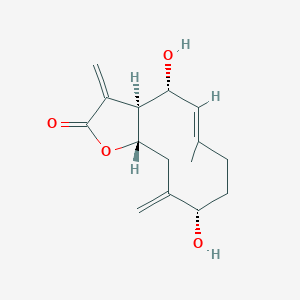
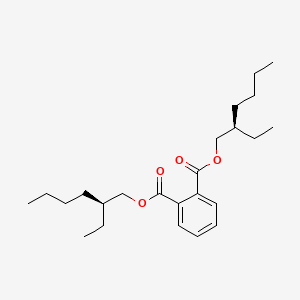
![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)
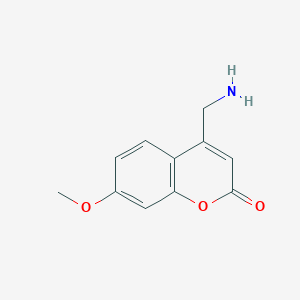
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)
![(3aR,6aR)-5-(3-methoxyphenyl)-3-[oxo(2-pyrazinyl)methyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1240545.png)